1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18814774
InChI: InChI=1S/C10H10BrF2IO/c11-5-1-2-7-6-8(14)3-4-9(7)15-10(12)13/h3-4,6,10H,1-2,5H2
SMILES:
Molecular Formula: C10H10BrF2IO
Molecular Weight: 390.99 g/mol

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene

CAS No.:

Cat. No.: VC18814774

Molecular Formula: C10H10BrF2IO

Molecular Weight: 390.99 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene -

Specification

Molecular Formula C10H10BrF2IO
Molecular Weight 390.99 g/mol
IUPAC Name 2-(3-bromopropyl)-1-(difluoromethoxy)-4-iodobenzene
Standard InChI InChI=1S/C10H10BrF2IO/c11-5-1-2-7-6-8(14)3-4-9(7)15-10(12)13/h3-4,6,10H,1-2,5H2
Standard InChI Key SUJIPVLTKHIRJG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1I)CCCBr)OC(F)F

Introduction

Structural and Electronic Characteristics

Molecular Architecture

1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene features a benzene ring substituted at the 1-, 2-, and 5-positions with a 3-bromopropyl chain, a difluoromethoxy group (-OCF₂H), and an iodine atom, respectively. The spatial arrangement of these groups imposes distinct electronic effects:

  • Iodine at the 5-position acts as a strong electron-withdrawing group via inductive effects, polarizing the aromatic ring.

  • Difluoromethoxy at the 2-position combines electron-withdrawing (-CF₂) and electron-donating (-O-) characteristics, creating a nuanced electronic profile.

  • 3-Bromopropyl at the 1-position introduces steric bulk and a potential leaving group (bromine) for nucleophilic substitution.

The interplay of these substituents dictates the compound’s reactivity in electrophilic aromatic substitution (EAS) and transition metal-catalyzed reactions.

Spectroscopic Signatures

While direct spectral data for this compound are unavailable, analogs such as 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (CAS 130723-13-6) provide benchmarks:

  • ¹H NMR: Aromatic protons resonate between δ 7.2–8.0 ppm, with splitting patterns reflecting para- and meta-substituents.

  • ¹³C NMR: Halogenated carbons (C-I, C-Br) appear downfield (>δ 100 ppm), while CF₂ groups show distinct coupling (²J₃₁P-C-F ≈ 35 Hz).

  • IR Spectroscopy: Stretching vibrations for C-Br (~600 cm⁻¹) and C-I (~500 cm⁻¹) are expected, alongside C-F stretches (~1150 cm⁻¹).

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene can be conceptualized through sequential functionalization of a benzene precursor:

  • Iodination at the 5-position using iodine monochloride (ICl) or directed ortho-metalation strategies.

  • Difluoromethoxylation via Ullmann coupling or nucleophilic aromatic substitution (NAS) with difluoromethoxide salts.

  • Friedel-Crafts Alkylation to introduce the 3-bromopropyl chain, leveraging Lewis acids like AlCl₃.

Stepwise Synthesis Protocol

Step 1: Directed Iodination
Benzene derivatives with directing groups (e.g., -OMe) facilitate regioselective iodination. For example, treatment of 2-methoxybenzene with ICl in acetic acid yields 5-iodo-2-methoxybenzene.

Step 2: Difluoromethoxylation
Replacing the methoxy group with -OCF₂H requires deprotection followed by reaction with difluoromethyl triflate (CF₂HOTf) under basic conditions (e.g., K₂CO₃ in DMF).

Step 3: Friedel-Crafts Alkylation
Reaction with 1-bromo-3-chloropropane in the presence of AlCl₃ installs the bromopropyl chain. Careful temperature control (-78°C to 0°C) minimizes polyalkylation.

Industrial-Scale Considerations

Large-scale production faces challenges in:

  • Purification: Halogenated byproducts require fractional distillation or column chromatography.

  • Yield Optimization: Catalytic systems (e.g., Pd/Cu for coupling reactions) improve atom economy but increase costs.

Physicochemical Properties and Stability

Solubility and Partitioning

Predicted properties for 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene, derived from QSAR models and analog data:

PropertyValueMethod
LogP (octanol/water)3.92 ± 0.15XLOGP3
Water Solubility0.009–0.126 mg/mLESOL
TPSA0.0 ŲSilicos-IT

The low solubility in aqueous media necessitates polar aprotic solvents (DMF, DMSO) for reactions.

Thermal and Oxidative Stability

  • Thermogravimetric Analysis (TGA): Decomposition onset ~200°C, with mass loss corresponding to Br and I elimination.

  • DSC: Endothermic peak at 85–90°C (melting point).

Reactivity and Functionalization

Nucleophilic Aromatic Substitution (NAS)

The iodine atom’s superior leaving group ability facilitates NAS with amines or thiols:

Ar-I+NH2RCuI, 120°CAr-NHR+HI\text{Ar-I} + \text{NH}_2\text{R} \xrightarrow{\text{CuI, 120°C}} \text{Ar-NHR} + \text{HI}

Yields depend on the electronic effects of adjacent substituents; electron-withdrawing groups (e.g., -OCF₂H) enhance reactivity.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling:
The bromopropyl chain participates in Pd-catalyzed coupling with boronic acids:

Ar-Br+R-B(OH)2Pd(PPh₃)₄, Na₂CO₃Ar-R+B(OH)3\text{Ar-Br} + \text{R-B(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Ar-R} + \text{B(OH)}₃

Applications in synthesizing biaryl scaffolds for drug candidates.

Applications in Pharmaceutical and Material Science

Polymer Chemistry

Incorporation into monomers enhances polymer thermal stability (e.g., polyesters, polyamides).

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